molecular formula C20H23N5O2 B11188852 ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11188852
M. Wt: 365.4 g/mol
InChI Key: SGIDNRCGSTZPOQ-OUKQBFOZSA-N
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Description

Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.

    Introduction of the ethyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions using suitable alkyl halides and aryl halides in the presence of a base.

    Formation of the (E)-2-(dimethylamino)ethenyl group: This step involves the reaction of the intermediate compound with dimethylamine and an appropriate aldehyde or ketone under basic conditions to form the enamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: This compound differs by the presence of a methyl group instead of an ethyl group.

    Ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-(4-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate: This compound has a methyl-substituted phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a versatile compound for various applications.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C20H23N5O2/c1-5-15-17(14-10-8-7-9-11-14)19-22-21-18(20(26)27-6-2)16(25(19)23-15)12-13-24(3)4/h7-13H,5-6H2,1-4H3/b13-12+

InChI Key

SGIDNRCGSTZPOQ-OUKQBFOZSA-N

Isomeric SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)/C=C/N(C)C

Canonical SMILES

CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C(=O)OCC)C=CN(C)C

Origin of Product

United States

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